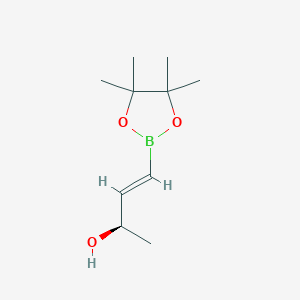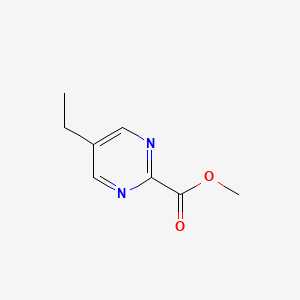![molecular formula C8H8N4O2 B13510290 Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B13510290.png)
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of aminopyrrole derivatives. For instance, the N-amination of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate using O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, followed by cyclization at 165°C in dimethylformamide (DMF), yields the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using pyrrole, chloramine, and formamidine acetate has been developed, achieving a 55% overall yield . This method emphasizes safety, impurity control, and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tetracyanoethylene oxide, reducing agents such as sodium hydride, and nucleophiles like ammonia . Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to 165°C and solvents like DMF and tetrahydrofuran (THF) being commonly used .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrolo[2,1-F][1,2,4]triazine core .
Scientific Research Applications
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of kinase inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, in antiviral applications, it inhibits RNA-dependent RNA polymerase, preventing viral replication . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting the viral life cycle.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-F][1,2,4]triazine derivatives, such as:
Remdesivir: An antiviral drug used to treat COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable compound in drug development and other applications .
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)6-3-2-5-7(9)10-4-11-12(5)6/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
WOYVPTWZXJPKRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C2N1N=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13510253.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B13510264.png)


![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate](/img/structure/B13510294.png)
